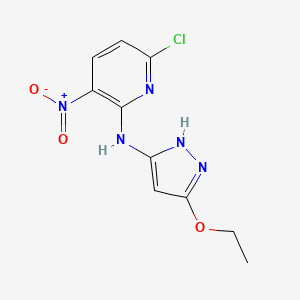

![molecular formula C22H20N2O4S B1427771 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone CAS No. 1421227-97-5](/img/structure/B1427771.png)

1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone

Descripción general

Descripción

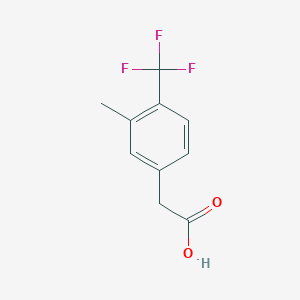

1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone is a key intermediate in the synthesis of various compounds, such as Etoricoxib. It has been synthesized with an overall yield of 39% and HPLC purity of 92.3% through processes including Friedel-Crafts acylation and Oxidation (Pan Hai-ya, 2012).

HIV-1 Replication Inhibition

- This compound has been identified as an inhibitor of human immunodeficiency virus type-1 (HIV-1) replication. Novel derivatives have shown promising activity against HIV-1 replication (Zhiping Che et al., 2015).

Antioxidant, Antifungal, and Antibacterial Activities

- A series of new arylsulfonamide-based derivatives were synthesized and evaluated for their antibacterial and antifungal activities. They showed significant activities against various bacterial and fungal strains (L. Jyothish Kumar & V. Vijayakumar, 2017).

Luminescent Properties in Metal Complexes

- Complexes of terbium and europium nitrates with an amino-alkenone type ligand derived from this compound were synthesized. The Tb3+ complex exhibited characteristic emissions under UV light, indicating potential use in luminescent applications (Jun Xu et al., 2010).

In Vitro Anticancer and Antibacterial Studies

- The compound has been used in synthesizing metal complexes tested for in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains. Notably, cobalt and nickel complexes showed moderate sensitivity, while the copper complex exhibited significant activity (Kumar B.R. Chaitanya et al., 2022).

Fungicidal Activity

- Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared and showed moderate inhibitory activity against Gibberella zeae (Yuanyuan Liu et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone, also known as Etoricoxib Impurity 8, is the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

This compound selectively inhibits the COX-2 enzyme . By blocking this enzyme, the compound reduces the production of prostaglandins from arachidonic acid . This action helps to relieve symptoms associated with various disorders such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the generation of these compounds, the compound can alleviate the symptoms of conditions associated with these processes .

Result of Action

The primary result of the action of this compound is the reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, providing relief for conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Propiedades

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEGTYILFLYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

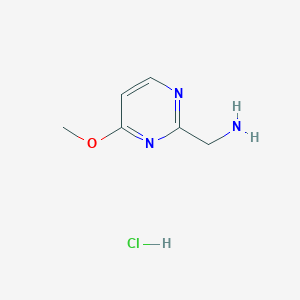

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)

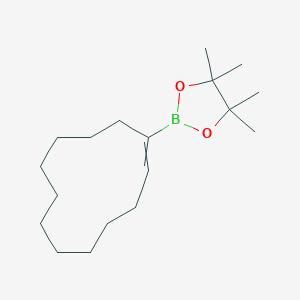

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)